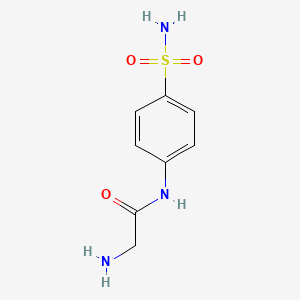

2-amino-N-(4-sulfamoylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-amino-N-(4-sulfamoylphenyl)acetamide is a chemical compound with the molecular formula C8H11N3O3S. It is a derivative of benzenesulfonamide and is known for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of an amino group, a sulfamoyl group, and an acetamide group attached to a phenyl ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-sulfamoylphenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetamide linkage. The reaction conditions generally include:

Temperature: Room temperature to 70°C

Solvent: Aqueous or organic solvents like ethanol or dimethylformamide

Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

化学反応の分析

Types of Reactions

2-amino-N-(4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfamoyl group can be reduced to form sulfonamide derivatives.

Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Ammonia, primary amines

Major Products Formed

Oxidation Products: Nitro derivatives

Reduction Products: Sulfonamide derivatives

Substitution Products: Various substituted acetamides

科学的研究の応用

Synthesis and Structural Studies

The synthesis of 2-amino-N-(4-sulfamoylphenyl)acetamide involves standard organic chemistry techniques, often utilizing sulfonamide chemistry. The structural elucidation has been documented through X-ray crystallography, which revealed significant insights into its molecular geometry and interactions with biological targets. The dihedral angle between the acetamide group and the benzene ring is approximately 15.59°, indicating a specific orientation that may influence its biological activity .

Anticancer Properties

Research has shown that derivatives of this compound exhibit significant anticancer activity, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds derived from this structure have demonstrated selective inhibition of cancer cell proliferation at low micromolar concentrations (1.52–6.31 μM), with selectivity ratios ranging from 5.5 to 17.5 times compared to normal cell lines .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4e | MDA-MB-231 | 1.52 | 17.5 |

| 4g | MCF-7 | 3.10 | 10.2 |

| 4h | MCF-10A | >6.31 | - |

These findings suggest that modifications to the sulfonamide structure can enhance anticancer efficacy while minimizing toxicity to normal cells.

Enzyme Inhibition

Another significant application of this compound is its role as an inhibitor of human carbonic anhydrases (hCAs), particularly hCA IX and hCA II. These enzymes are implicated in various physiological processes, including pH regulation and respiration. The compound has shown promising inhibition profiles with IC50 values ranging from 10.93 to 25.06 nM for hCA IX, indicating its potential as a therapeutic agent in conditions where hCA IX is overexpressed, such as certain cancers .

Table 2: Inhibition Potency Against Human Carbonic Anhydrases

| Compound | Enzyme Type | IC50 (nM) |

|---|---|---|

| 4e | hCA IX | 10.93 |

| 4g | hCA II | 1.55 |

| 4h | hCA IX | 25.06 |

Antimicrobial Activity

Beyond its anticancer properties, derivatives of this compound have also been evaluated for their antimicrobial activities against various bacterial strains. For example, compounds have shown significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae at concentrations around 50 μg/mL, with inhibition rates exceeding 80% . This suggests a dual role for these compounds in both cancer therapy and infection control.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Case Study A : A study involving a series of sulfonamide derivatives demonstrated their ability to induce apoptosis in breast cancer cells through increased annexin V-FITC positivity, indicating effective targeting of cancerous cells while sparing healthy tissues .

- Case Study B : Inhibition studies on bacterial growth revealed that specific derivatives could significantly reduce biofilm formation on surfaces, which is crucial for managing chronic infections associated with biofilm-producing bacteria .

作用機序

The mechanism of action of 2-amino-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis.

類似化合物との比較

Similar Compounds

4-aminobenzenesulfonamide: A precursor in the synthesis of 2-amino-N-(4-sulfamoylphenyl)acetamide.

N-(4-sulfamoylphenyl)acetamide: Lacks the amino group present in this compound.

2-amino-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of a sulfamoyl group.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX selectively makes it a valuable compound in the development of targeted anticancer therapies .

生物活性

2-amino-N-(4-sulfamoylphenyl)acetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This compound, characterized by its unique molecular structure, exhibits significant enzyme inhibition, especially against carbonic anhydrases (CAs), which are implicated in various pathological conditions, including cancer.

Chemical Structure and Properties

The molecular formula of this compound is CHNOS. Its structure comprises an amino group, a sulfamoyl group, and an acetamide group attached to a phenyl ring. The compound's synthesis typically involves the reaction of 4-aminobenzenesulfonamide with chloroacetic acid in the presence of a base like sodium hydroxide, facilitating the formation of the acetamide linkage.

Key Physical Properties

- Molecular Weight : 201.24 g/mol

- Melting Point : Data not explicitly provided in sources but typically falls within the range for similar compounds.

- Solubility : Soluble in polar solvents; specific solubility data may vary based on purity and formulation.

Enzyme Inhibition

The primary biological activity of this compound is attributed to its ability to inhibit specific enzymes, particularly:

- Carbonic Anhydrase IX (CA IX) : This enzyme is overexpressed in certain cancers, making it a target for anticancer therapies. The compound exhibits IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating potent inhibitory activity .

- Carbonic Anhydrase II (CA II) : While also inhibited, the selectivity for CA IX suggests potential therapeutic advantages in targeting cancer cells without affecting normal tissues significantly.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties:

- In studies evaluating antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, it showed significant inhibition at concentrations around 50 µg/mL, with percentages of inhibition reaching up to 80.69% compared to positive controls .

- The compound's ability to disrupt biofilm formation further enhances its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves:

- Induction of Apoptosis : In cancer cell lines such as MDA-MB-231, the compound has been shown to induce apoptosis significantly, increasing the percentage of annexin V-FITC positive cells by approximately 22-fold compared to controls .

- Inhibition of Bacterial Growth : By targeting carbonic anhydrases in bacteria, the compound interferes with essential metabolic processes necessary for bacterial survival .

Study on Anticancer Properties

A study published in Royal Society of Chemistry highlighted the synthesis of related compounds that exhibited strong inhibitory effects on CA IX and induced apoptosis in breast cancer cell lines. The findings suggest that modifications to the sulfonamide structure can enhance selectivity and efficacy against specific cancer types .

Antimicrobial Evaluation

Another research article focused on evaluating the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also showed promise in preventing biofilm formation, a significant factor in chronic infections .

特性

IUPAC Name |

2-amino-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5,9H2,(H,11,12)(H2,10,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUMCOCKSWWEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CN)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。